2C-iP

説明

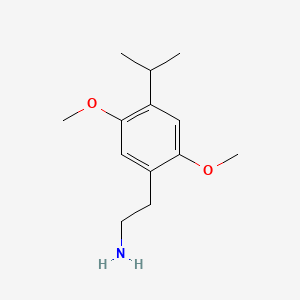

Structure

3D Structure

特性

IUPAC Name |

2-(2,5-dimethoxy-4-propan-2-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-9(2)11-8-12(15-3)10(5-6-14)7-13(11)16-4/h7-9H,5-6,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGPCRRUMVWELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)OC)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032631 | |

| Record name | 2C-iP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498978-47-4 | |

| Record name | 2,5-Dimethoxy-4-(1-methylethyl)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1498978-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropyl-2,5-dimethoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1498978474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2C-iP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2C-IP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TT057Y1ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2C-iP: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2C-iP (2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine), also known as Jelena, is a psychedelic compound belonging to the 2C family of phenethylamines.[1][2][3] As a structural analog of the potent and long-acting 2C-P, this compound is of significant interest to the scientific community for its potential psychoactive effects, which are presumed to be mediated primarily through interaction with the serotonin 5-HT₂ receptor family.[1][4] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and pharmacology of this compound, based on available data for the compound and its close structural analogs. Detailed experimental protocols for synthesis and analysis are presented, alongside visualizations of its primary signaling pathway and analytical workflow to support further research and drug development efforts.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenethylamine characterized by two methoxy groups at the 2 and 5 positions of the phenyl ring and an isopropyl group at the 4 position. This substitution pattern is a hallmark of the 2C family of compounds, which are known for their hallucinogenic effects.[5]

Chemical Structure and Identifiers

| Property | Data | Reference |

| IUPAC Name | 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine | [1][2][6] |

| Synonyms | This compound, Jelena | [1][2][3] |

| CAS Number | 1498978-47-4 | [1][2][6] |

| Molecular Formula | C₁₃H₂₁NO₂ | [1][6][7] |

| Molecular Weight | 223.316 g/mol | [1][8] |

| SMILES | COC1=C(CCN)C=C(OC)C(C(C)C)=C1 | [6] |

| InChI | InChI=1S/C13H21NO2/c1-9(2)11-8-12(15-3)10(5-6-14)7-13(11)16-4/h7-9H,5-6,14H2,1-4H3 | [1][6] |

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound, primarily available for its hydrochloride salt form.

| Property | Data | Reference |

| Appearance | Crystalline Solid, Powder | [2] |

| Purity | ≥98% - 99.0% | [2][6] |

| UV λmax | 226, 291 nm | [6] |

| Solubility (HCl salt) | DMF: 5 mg/mLDMSO: 10-14 mg/mLEthanol: 10-14 mg/mLPBS (pH 7.2): 10 mg/mL | [2][6] |

| Storage Stability | ≥ 2 years at -20°C | [2] |

Pharmacology

While the physiological and toxicological properties of this compound have not been extensively investigated, its pharmacology can be inferred from the well-characterized effects of the 2C family of compounds.[2][6]

Mechanism of Action

The psychedelic effects of 2C compounds are primarily mediated by their action as agonists at serotonin 5-HT₂ receptors, with the 5-HT₂ₐ subtype being the principal target.[4][5][9][10] Activation of the 5-HT₂ₐ receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a downstream signaling cascade involving phospholipase C (PLC). Unlike many other phenethylamines, 2C compounds are generally inactive as monoamine releasing agents or reuptake inhibitors.[4]

Signaling Pathway

Activation of the 5-HT₂ₐ receptor by an agonist like this compound leads to the activation of the Gq alpha subunit. This, in turn, stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol. DAG remains in the plasma membrane where it, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). This cascade ultimately leads to various downstream cellular responses that are believed to underlie the compound's psychoactive effects.

Metabolism

Specific metabolic studies on this compound are not available in the current literature. However, studies on related 2C compounds such as 2C-B and 2C-E indicate that metabolism primarily proceeds through two main pathways: oxidative deamination and O-demethylation.[4][11][12][13][14] These reactions are mediated by monoamine oxidase (MAO-A and MAO-B) and cytochrome P450 (CYP450) enzymes.[9] The resulting metabolites may then undergo further conjugation before excretion.[14]

Experimental Protocols

Representative Synthesis Protocol (Adapted from 2C-P)

A specific, peer-reviewed synthesis protocol for this compound is not publicly available. However, its synthesis would closely follow the procedures developed by Alexander Shulgin for its structural analog, 2C-P (2,5-dimethoxy-4-propylphenethylamine), as detailed in the book PiHKAL.[6] The key difference would be the use of an isopropyl precursor instead of a propyl precursor during the Friedel-Crafts acylation step. The following is an adapted, representative multi-step synthesis.

Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

-

To a stirred solution of 1,4-dimethoxybenzene in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride.

-

Slowly add isobutyryl chloride to the suspension. The reaction introduces the isopropyl ketone group onto the aromatic ring.

-

After stirring, quench the reaction by pouring it into ice water.

-

Separate the organic layer, wash with aqueous NaOH, and remove the solvent under vacuum.

-

Distill the residue to yield 2,5-dimethoxy-4-isopropylacetophenone.

Step 2: Henry Reaction (Nitrostyrene Formation)

-

Dissolve the 2,5-dimethoxy-4-isopropylbenzaldehyde (obtained from the ketone via various methods) in nitromethane.

-

Add a catalyst, such as anhydrous ammonium acetate, and heat the mixture (e.g., on a steam bath).

-

Remove the excess nitromethane under vacuum to yield the crude 1-(2,5-dimethoxy-4-isopropylphenyl)-2-nitropropene.

Step 3: Reduction of the Nitrostyrene

-

Under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous solvent like tetrahydrofuran (THF).

-

Slowly add a solution of the nitrostyrene from Step 2 to the LAH suspension.

-

Reflux the mixture to ensure complete reduction of the nitro group to an amine.

-

After cooling, carefully quench the excess LAH with a suitable solvent (e.g., isopropanol), followed by aqueous NaOH to precipitate inorganic salts.

-

Filter the mixture and wash the filter cake with THF.

-

Combine the filtrates, remove the solvent under vacuum, and perform an acid-base extraction to isolate the amine product.

-

Distill the final oil under vacuum to yield pure this compound freebase. The hydrochloride salt can be prepared by dissolving the freebase in a solvent like isopropanol and neutralizing with concentrated HCl.[6]

Analytical Protocol: LC-MS/MS for Phenethylamine Identification

This protocol provides a general framework for the sensitive and selective identification and quantification of this compound in biological matrices (e.g., urine, plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (e.g., Urine using "Dilute-and-Shoot") [5][15]

-

Centrifuge the urine sample (e.g., at 3000 x g for 5 minutes) to pellet any solid debris.

-

Collect the supernatant.

-

Take an aliquot of the supernatant (e.g., 20 µL) and add an equal volume of an internal standard (IS) working solution (e.g., a deuterated analog at 500 ng/mL).

-

Dilute the mixture with a suitable solvent (e.g., to 1 mL with 50% methanol in water).

-

Vortex the sample and filter through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions [15]

-

Column: Phenyl-Hexyl column (e.g., 10 cm × 2.1 mm i.d., 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Flow Rate: 0.3 mL/min.

-

Gradient: Implement a suitable gradient elution program to separate the analyte from matrix components (e.g., a linear gradient from 5% to 100% B over several minutes).

-

Injection Volume: 3 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions [15]

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

Ion Spray Voltage: ~5.5 kV.

-

Temperature: ~550 °C.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor ion (Q1) corresponding to the protonated molecular ion [M+H]⁺ of this compound (m/z 224.2) and select at least two characteristic product ions (Q3) for unambiguous identification and quantification.

Conclusion

This compound is a synthetic phenethylamine with a chemical structure and pharmacological profile that strongly suggests psychoactive properties mediated by the serotonin 5-HT₂ₐ receptor. While specific experimental data on this compound remains limited, a robust understanding of its characteristics can be derived from the extensive research conducted on the 2C family of compounds. The information and protocols provided in this guide serve as a foundational resource for researchers in pharmacology, toxicology, and medicinal chemistry to design and execute further studies, ultimately contributing to a more complete understanding of this compound's mechanism of action, metabolic fate, and potential therapeutic or toxicological implications.

References

- 1. PiHKAL - Wikipedia [en.wikipedia.org]

- 2. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 5. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Erowid Online Books : "PIHKAL" - #36 2C-P [erowid.org]

- 7. researchgate.net [researchgate.net]

- 8. everything2.com [everything2.com]

- 9. Frontiers | Acute Pharmacological Effects of 2C-B in Humans: An Observational Study [frontiersin.org]

- 10. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2C (psychedelics) - Wikiwand [wikiwand.com]

- 13. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. | Semantic Scholar [semanticscholar.org]

- 14. Studies on the metabolism and toxicological detection of the designer drug 4-ethyl-2,5-dimethoxy-beta-phenethylamine (2C-E) in rat urine using gas chromatographic-mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fda.gov.tw [fda.gov.tw]

An In-depth Technical Guide to the Discovery and History of 2,5-dimethoxy-4-isopropylphenethylamine (2C-iP)

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals for academic and informational purposes only. The synthesis and consumption of psychoactive substances may be illegal and dangerous. This guide does not endorse or encourage such activities.

Introduction

2,5-dimethoxy-4-isopropylphenethylamine, abbreviated as 2C-iP, is a lesser-known member of the 2C-x family of psychedelic phenethylamines. While its close chemical relatives, such as 2C-B and 2C-E, were famously synthesized and documented by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved), a specific entry and detailed history for this compound are conspicuously absent from this seminal work and the broader scientific literature.

This guide aims to provide a comprehensive technical overview of this compound by extrapolating from the well-documented chemistry and pharmacology of its structural analogs. The information presented herein is a composite of established synthetic methodologies for the 2C-x series, comparative pharmacological data from related compounds, and the generally accepted mechanism of action for this class of psychoactive molecules.

Discovery and History

The direct discovery and history of this compound are not formally documented. The pioneering work in the field of phenethylamines was conducted by Alexander Shulgin, who synthesized and bioassayed a vast array of these compounds. The nomenclature "2C" was coined by Shulgin to denote the two carbon atoms between the phenyl ring and the amino group. The suffix "-iP" would logically denote an isopropyl group at the 4-position of the 2,5-dimethoxyphenyl ring.

While Shulgin detailed the synthesis of compounds with various alkyl and thioalkyl substitutions at the 4-position, including the n-propyl analog (2C-P), the isopropyl variant (this compound) is not explicitly described in PiHKAL. However, the existence of the amphetamine analog, 2,5-dimethoxy-4-isopropylamphetamine (DOiP), also documented by Shulgin, suggests that the phenethylamine counterpart was likely considered or even synthesized. Shulgin described DOiP as being significantly less potent than its n-propyl counterpart (DOPr), requiring doses of 20-30 mg to elicit psychoactive effects. This observation may have contributed to a lack of further investigation into the phenethylamine analog, this compound.

Chemical Synthesis

A plausible synthetic route to this compound can be devised based on the general methods established by Shulgin for other 2C-x compounds. The most common pathway involves the preparation of a substituted benzaldehyde, followed by a Henry reaction with nitroethane and subsequent reduction of the resulting nitrostyrene.

Experimental Protocols

Step 1: Synthesis of 4-isopropyl-2,5-dimethoxybenzaldehyde (Hypothetical)

A key intermediate for the synthesis of this compound is 4-isopropyl-2,5-dimethoxybenzaldehyde. While a direct synthesis for this specific compound is not readily found in the literature, it can be reasonably proposed through a Vilsmeier-Haack formylation of 1,4-dimethoxy-2-isopropylbenzene.

-

Reaction: Vilsmeier-Haack formylation.

-

Reagents: 1,4-dimethoxy-2-isopropylbenzene, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

-

Procedure: To a stirred solution of 1,4-dimethoxy-2-isopropylbenzene in DMF at 0°C, phosphorus oxychloride is added dropwise. The reaction mixture is then warmed to room temperature and stirred for several hours. Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution). The product, 4-isopropyl-2,5-dimethoxybenzaldehyde, would then be extracted with an organic solvent (e.g., dichloromethane), and purified by distillation or chromatography.

Step 2: Synthesis of 2-(2,5-dimethoxy-4-isopropylphenyl)-1-nitropropene

-

Reaction: Henry condensation.

-

Reagents: 4-isopropyl-2,5-dimethoxybenzaldehyde, nitroethane, anhydrous ammonium acetate.

-

Procedure: A solution of 4-isopropyl-2,5-dimethoxybenzaldehyde and a molar excess of nitroethane in glacial acetic acid is treated with a catalytic amount of anhydrous ammonium acetate. The mixture is heated at reflux for several hours. After cooling, the product is typically precipitated by the addition of water and collected by filtration. The crude nitrostyrene can be purified by recrystallization from a suitable solvent like methanol or ethanol.

Step 3: Synthesis of 2,5-dimethoxy-4-isopropylphenethylamine (this compound)

-

Reaction: Reduction of the nitrostyrene.

-

Reagents: 2-(2,5-dimethoxy-4-isopropylphenyl)-1-nitropropene, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Procedure: A solution of the nitrostyrene in a dry ether solvent is added dropwise to a stirred suspension of a molar excess of LiAlH₄ in the same solvent under an inert atmosphere. The reaction is typically refluxed for several hours to ensure complete reduction. After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts. The resulting mixture is filtered, and the filtrate is dried and evaporated to yield the freebase of this compound as an oil. The final product can be converted to a stable salt, such as the hydrochloride, by dissolving the freebase in an appropriate solvent (e.g., isopropanol) and adding concentrated hydrochloric acid. The resulting crystalline salt is then collected by filtration and dried.

Analytical Characterization

The synthesized this compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the final compound and its intermediates.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the synthesized molecule.

Mandatory Visualization

Caption: Hypothetical synthesis workflow for this compound.

Pharmacology

As no specific pharmacological data for this compound exists in the public domain, its properties are inferred from closely related 2C-x compounds. The primary mechanism of action for the psychedelic effects of the 2C-x family is agonism at serotonin receptors, particularly the 5-HT₂ₐ subtype.

Data Presentation

The following tables summarize the receptor binding affinities and functional activities of several key 2C-x compounds. This data provides a comparative framework for predicting the potential pharmacological profile of this compound.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of Select 2C-x Compounds

| Compound | 5-HT₂ₐ | 5-HT₂C |

| 2C-B | 15.3 | 39.5 |

| 2C-D | 66.2 | 225 |

| 2C-E | 20.3 | 55.6 |

| 2C-P | 1.1 | 4.6 |

Data compiled from various in vitro studies. Lower Kᵢ values indicate higher binding affinity.

Table 2: Functional Activity (EC₅₀, nM) at Serotonin Receptors

| Compound | 5-HT₂ₐ | 5-HT₂C |

| 2C-B | 29.5 | 16.2 |

| 2C-D | 134 | 148 |

| 2C-E | 28.5 | 24.3 |

| 2C-P | 3.0 | 2.8 |

Data compiled from various in vitro functional assays. Lower EC₅₀ values indicate higher potency.

Based on the structure-activity relationships within the 2C-x series, it can be hypothesized that this compound would be a potent agonist at the 5-HT₂ₐ and 5-HT₂C receptors. The isopropyl group is bulkier than the n-propyl group of 2C-P, which may influence its binding affinity and potency.

Signaling Pathways

The psychedelic effects of 2C-x compounds are primarily mediated by their agonist activity at the 5-HT₂ₐ receptor, which is a G-protein coupled receptor (GPCR). Activation of the 5-HT₂ₐ receptor by a 2C-x agonist leads to the coupling of the Gαq subunit of the G-protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the modulation of neuronal excitability and synaptic plasticity, which are thought to underlie the profound alterations in perception, cognition, and mood characteristic of psychedelic experiences.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

Mandatory Visualization

Caption: 5-HT2A receptor signaling cascade.

Conclusion

While 2,5-dimethoxy-4-isopropylphenethylamine (this compound) remains an obscure entity within the extensive family of 2C-x compounds, a comprehensive understanding of its probable characteristics can be constructed through the lens of its chemical relatives. The synthetic pathways established by Alexander Shulgin for analogous compounds provide a clear blueprint for its potential creation. Furthermore, the wealth of pharmacological data on other 2C-x molecules allows for an informed prediction of its activity as a potent serotonin 5-HT₂ₐ receptor agonist. Future research, should it be undertaken, would be necessary to empirically validate the synthesis, analytical profile, and pharmacological properties of this intriguing, yet undocumented, psychedelic compound.

References

- 1. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mushroomreferences.com [mushroomreferences.com]

- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. researchgate.net [researchgate.net]

- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuropharmacology [personal.utdallas.edu]

- 13. researchgate.net [researchgate.net]

- 14. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine (2C-iP)

For Researchers, Scientists, and Drug Development Professionals

Core Identification

The compound commonly referred to as 2C-iP is a psychedelic phenethylamine of the 2C family.[1][2] Its formal chemical nomenclature, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine .[3][4] It is also available commercially for research purposes as a hydrochloride salt, with the formal name 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine, monohydrochloride.[3][4]

| Identifier | Value |

| Common Name | This compound, Jelena[1][3] |

| IUPAC Name | 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine[3][4] |

| CAS Number | 1498978-47-4[3][4] |

| Molecular Formula | C13H21NO2[3][4] |

| Formula Weight | 259.8 (as HCl salt)[3][4] |

Overview and Synthesis

This compound is recognized as a potent and long-acting psychedelic substance, first synthesized by Dmitri Ger.[1][3] It has appeared on the designer drug market and is a structural analog of 2C-P.[1][3] The general class of 2C compounds are derivatives of phenethylamine, characterized by methoxy groups at the 2 and 5 positions of the benzene ring.[2]

Logical Flow of Synthesis:

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a generalized synthetic pathway can be inferred from the synthesis of related phenethylamines. The following diagram illustrates a logical workflow for its potential synthesis, based on common organic chemistry reactions.

References

The Neuropharmacological Profile of 2C-iP: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. 2C-iP is a research chemical and its pharmacological and toxicological properties in humans have not been fully elucidated. This guide does not endorse or encourage the use of this substance.

Introduction

This compound (2,5-dimethoxy-4-isopropylphenethylamine) is a lesser-known psychedelic compound belonging to the 2C family of phenethylamines. Structurally analogous to more well-studied compounds such as 2C-B and 2C-I, this compound is presumed to exert its primary psychoactive effects through interaction with the serotonin receptor system in the central nervous system. This technical guide synthesizes the available (though limited) information regarding its mechanism of action, drawing parallels from related compounds and outlining the established experimental protocols used to characterize such molecules. Due to a notable scarcity of specific in-vitro pharmacological data for this compound in publicly accessible scientific literature, this document will focus on the general pharmacological framework of the 2C-x series and the methodologies required to elucidate the specific properties of this compound.

Core Mechanism of Action: The Serotonin 2A Receptor

The primary mechanism of action for psychedelic phenethylamines of the 2C class is agonism at the serotonin 2A (5-HT2A) receptor.[1][2][3][4] Activation of this G-protein coupled receptor (GPCR) is the initiating event that triggers a cascade of downstream signaling events, ultimately leading to the profound alterations in perception, cognition, and mood characteristic of the psychedelic experience.

Signaling Pathways

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of Gq/11 proteins. This initiates the phospholipase C (PLC) signaling cascade, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, leads to the modulation of various cellular processes and neuronal excitability.

The following diagram illustrates the canonical 5-HT2A receptor signaling pathway, which is the presumed primary mechanism for this compound.

Quantitative Pharmacological Data

A comprehensive search of scientific literature did not yield specific quantitative data for this compound regarding its binding affinity (Ki) or functional potency (EC50) at various neurotransmitter receptors. To provide a framework for the expected pharmacological profile of this compound, the following table presents data for the structurally related and more extensively studied compound, 2C-B. It is anticipated that this compound would exhibit a similar, though not identical, profile.

Table 1: In Vitro Pharmacological Profile of 2C-B (for comparative purposes)

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of 5-HT) | Assay Type | Reference |

|---|---|---|---|---|---|

| 5-HT2A | 4.7 ± 1.2 | 8.2 ± 1.9 | 89 ± 3 | Calcium Mobilization | [3] |

| 5-HT2C | 1.6 ± 0.3 | 4.8 ± 1.1 | 95 ± 4 | Calcium Mobilization | [3] |

| 5-HT1A | >10,000 | >10,000 | N/A | Radioligand Binding |[3] |

Note: This data is for 2C-B and is provided as a proxy. The actual values for this compound may differ.

Experimental Protocols

To determine the specific pharmacological profile of this compound, standardized in vitro assays are required. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki).

Objective: To determine the Ki of this compound at various serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2C, 5-HT1A).

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines (e.g., HEK293, CHO) or from brain tissue homogenates.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

Radioligand: A specific radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) is used at a concentration near its Kd.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Functional Assays (Calcium Mobilization)

Functional assays are used to determine the potency (EC50) and efficacy of a compound at a receptor. For Gq-coupled receptors like 5-HT2A, calcium mobilization assays are a common method.

Objective: To determine the EC50 and maximal efficacy of this compound at the 5-HT2A receptor.

Methodology:

-

Cell Culture: Cells stably expressing the 5-HT2A receptor (e.g., HEK293) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

-

Compound Addition: Increasing concentrations of this compound are added to the wells.

-

Fluorescence Measurement: The plate is placed in a fluorescence microplate reader (e.g., FLIPR, FlexStation). Baseline fluorescence is measured, and then the change in fluorescence is monitored in real-time following compound addition.

-

Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data are normalized to the response of a known full agonist (e.g., serotonin) and plotted against the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.

The diagram below illustrates the workflow for a calcium mobilization assay.

References

- 1. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2C-B - Wikipedia [en.wikipedia.org]

- 4. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 2C-iP: An In-depth Technical Guide

Disclaimer: Publicly available, peer-reviewed pharmacological data for 2C-iP (4-Isopropyl-2,5-dimethoxyphenethylamine) is exceptionally limited. The physiological and toxicological properties of this specific compound have not been formally investigated in detail[1]. Therefore, this document provides an inferred pharmacological profile based on the well-characterized properties of the broader 2C family of psychedelic phenethylamines, such as 2C-B, 2C-I, 2C-C, 2C-P, and the 2C-T subclass. All data presented for specific analogues should be considered illustrative of the probable, but not confirmed, properties of this compound.

Introduction

This compound, or 4-Isopropyl-2,5-dimethoxyphenethylamine, is a psychedelic compound belonging to the 2C series of phenethylamines[2][3][4]. First synthesized by Alexander Shulgin, this family of compounds is characterized by methoxy groups at the 2 and 5 positions of the benzene ring and various lipophilic substituents at the 4 position[2]. The 4-position substituent is a key determinant of a compound's potency and duration of action[2]. Like other members of the 2C family, the psychoactive effects of this compound are presumed to be mediated primarily through interaction with the serotonergic system, particularly the 5-HT₂ subclass of receptors[2]. Human anecdotal reports suggest an oral dose of 8-25 mg and a duration of 8-12 hours[2].

Pharmacodynamics (Inferred)

The primary mechanism of action for 2C-x compounds is agonism at serotonin 5-HT₂ receptors[2]. Their psychedelic effects are specifically attributed to partial agonism at the 5-HT₂ₐ receptor subtype[2].

Based on data from related 2C compounds, this compound is expected to be a potent ligand for the 5-HT₂ₐ and 5-HT₂c receptors, with a lower affinity for the 5-HT₁ₐ receptor[2]. Most 2C drugs exhibit a 5- to 15-fold higher affinity for the 5-HT₂ₐ receptor over the 5-HT₂c receptor[2]. Unlike many other phenethylamine-based psychoactive substances, 2C compounds are generally inactive as monoamine releasing agents and have negligible affinity for the dopamine, serotonin, or norepinephrine transporters[2][5].

Table 1: Inferred Receptor Binding Affinities (Kᵢ, nM) of this compound Based on Related Analogues

| Compound | 5-HT₂ₐ | 5-HT₂c | 5-HT₁ₐ | SERT | DAT | NET | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Unknown | Unknown | Unknown | Unknown | Unknown | Unknown | |

| 2C-T-2 | 22 nM | 100 nM | 1500 nM | >10,000 nM | >10,000 nM | >10,000 nM | [3] |

| 2C-T-4 | 1 nM | 40 nM | 150 nM | >4,000 nM | >4,000 nM | >4,000 nM | [3] |

| 2C-T-7 | 6 nM | 59 nM | 1500 nM | >10,000 nM | >10,000 nM | >10,000 nM | [3] |

| 2C-I | 16 nM (h) | - | - | >10,000 nM | >10,000 nM | >10,000 nM | [6] |

| 2C-B | 1.2 nM (EC₅₀) | 0.63 nM (EC₅₀) | - | >10,000 nM | >10,000 nM | >10,000 nM |[7] |

Note: Data for 2C-B are functional potencies (EC₅₀), not binding affinities (Kᵢ). Data for 2C-I transporter affinity is from Eshleman et al., 2013 as cited in[6].

2C compounds are classified as partial agonists at the 5-HT₂ₐ and 5-HT₂B receptors[3][4]. This partial agonism is believed to be responsible for their psychedelic effects, distinguishing them from full agonists. The activation of the Gq/G₁₁ signaling pathway is the primary downstream consequence of 5-HT₂ₐ receptor binding.

Table 2: Inferred Functional Activity (EC₅₀, nM) of this compound Based on Related Analogues

| Compound | 5-HT₂ₐ Activation | 5-HT₂B Activation | Reference |

|---|---|---|---|

| This compound | Unknown | Unknown | |

| 2C-T-2 | 10 nM | 44 nM | [3] |

| 2C-T-4 | 1 nM | 50 nM | [3] |

| 2C-T-7 | 53 nM | 370 nM | [3] |

| 2C-B | 1.2 nM | 13 nM |[7] |

Activation of the 5-HT₂ₐ receptor, a Gq/G₁₁-coupled GPCR, initiates a well-defined intracellular signaling cascade. This pathway is central to the pharmacological effects of all serotonergic psychedelics, including presumably this compound.

In Vivo Pharmacology (Inferred)

Animal models provide behavioral proxies for assessing the psychedelic potential of novel compounds. For the 2C class, the head-twitch response (HTR) and drug discrimination paradigms are the most relevant.

-

Head-Twitch Response (HTR): The HTR in rodents is a reliable behavioral marker for 5-HT₂ₐ receptor activation and is considered a proxy for hallucinogenic potential in humans. Studies have shown that 2C-I induces a dose-dependent HTR in mice, an effect that is completely blocked by the selective 5-HT₂ₐ antagonist M100,907[2]. It is highly probable that this compound would also induce this response.

-

Drug Discrimination: In this paradigm, animals are trained to recognize the subjective effects of a specific drug. Other psychoactive compounds are then tested to see if they "substitute" for the training drug, indicating a shared mechanism of action. Various 2C compounds have been shown to fully substitute for the discriminative stimulus effects of known psychedelics like DOM (2,5-dimethoxy-4-methylamphetamine) and LSD[8][9].

-

Abuse Potential and Neurotoxicity: Studies on 2C-C and 2C-P indicate that these compounds can have abuse potential, as demonstrated by conditioned place preference and self-administration behaviors in rodents[8]. At high doses, these compounds were also shown to induce neuroinflammation, evidenced by microglial activation in the striatum[8].

Pharmacokinetics (Inferred)

The metabolism of 2C drugs is primarily carried out by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B[2][5]. Cytochrome P450 enzymes appear to play a minor role. This metabolic pathway implies a significant potential for drug-drug interactions. Co-administration of 2C compounds with Monoamine Oxidase Inhibitors (MAOIs) can lead to dramatically increased bioavailability and duration of effect, heightening the risk of toxicity and overdose[5].

Appendix: Generalized Experimental Protocols

The following protocols are generalized methodologies based on standard practices in pharmacology for characterizing compounds like this compound.

This assay quantifies the affinity of a test ligand (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Cell Culture & Membrane Preparation: HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT₂ₐ) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation and stored at -80°C.

-

Assay Setup: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ).

-

Competition Binding: A range of concentrations of the unlabeled test compound (this compound) is added to the wells.

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. Unbound radioligand is washed away.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition curve. The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

This assay measures the functional potency (EC₅₀) and efficacy of a compound at a Gq-coupled receptor by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP₁).

Methodology:

-

Cell Culture: HEK293 cells expressing the receptor of interest (e.g., 5-HT₂ₐ) are seeded in 96-well plates.

-

Labeling: Cells are incubated overnight with myo-[³H]inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP₂).

-

Stimulation: The labeling medium is removed, and cells are pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates. A range of concentrations of the test agonist (this compound) is then added.

-

Incubation: The cells are incubated to allow for receptor activation and subsequent accumulation of [³H]IPs.

-

Lysis and Extraction: The reaction is stopped by adding a lysis buffer (e.g., formic acid). The cell lysates containing the accumulated [³H]IPs are collected.

-

Purification: The [³H]IPs are separated from the free [³H]inositol using anion exchange chromatography columns.

-

Scintillation Counting: The amount of eluted [³H]IPs is quantified using a liquid scintillation counter.

-

Data Analysis: The data are plotted as radioactivity (counts per minute) versus log[agonist concentration] and fitted to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a reference full agonist like serotonin.

This in vivo assay measures the frequency of a specific head movement in mice or rats, which is a behavioral proxy for 5-HT₂ₐ receptor-mediated psychedelic effects.

Methodology:

-

Animal Acclimation: Male C57BL/6J mice are housed and allowed to acclimate to the facility and testing room conditions.

-

Drug Administration: Animals are divided into groups and administered various doses of the test compound (e.g., this compound) or vehicle control, typically via subcutaneous (SC) or intraperitoneal (IP) injection. For antagonist studies, a compound like M100,907 would be administered prior to the agonist.

-

Observation Period: Immediately after injection, mice are placed individually into observation chambers (e.g., clear polycarbonate cages).

-

Behavioral Scoring: The number of head twitches is counted by a trained observer (blinded to the treatment condition) over a set period of time (e.g., 30-60 minutes). A head twitch is defined as a rapid, spasmodic rotational movement of the head. Alternatively, an automated system using a head-mounted magnet and a magnetometer coil can be used for objective quantification[2].

-

Data Analysis: The total number of head twitches per group is averaged. The data are analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant effect of the drug dose compared to the vehicle control. A dose-response curve can be generated to determine the ED₅₀ for inducing the HTR.

References

- 1. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 2. unodc.org [unodc.org]

- 3. unodc.org [unodc.org]

- 4. Generation of 2C-like mouse embryonic stem cells in vivo to evaluate developmental potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Human prostacyclin receptor structure and function from naturally-occurring and synthetic mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In Vitro Profile of 2,5-Dimethoxy-4-isopropylphenethylamine (2C-iP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro pharmacology of 2,5-dimethoxy-4-isopropylphenethylamine (2C-iP), a lesser-known member of the 2C class of psychedelic phenethylamines. Due to a lack of direct in vitro studies on this compound, this document leverages data from structurally similar compounds, particularly the amphetamine analog, 4-propyl-2,5-dimethoxyamphetamine, to infer its likely pharmacological profile. The primary molecular target of the 2C-x series is the serotonin 5-HT2A receptor, where they act as agonists.[1] This guide outlines the presumed receptor binding affinities, functional activities, and downstream signaling pathways. Detailed experimental protocols for key in vitro assays are provided to facilitate further research into this and related compounds.

Introduction

The 2C family of phenethylamines, first extensively synthesized and documented by Alexander Shulgin, are recognized for their potent psychedelic effects, primarily mediated by their agonist activity at the serotonin 5-HT2A receptor.[1] While compounds such as 2C-B and 2C-I have been more extensively studied, the in vitro pharmacology of this compound (2,5-dimethoxy-4-isopropylphenethylamine) remains largely uncharacterized in publicly available literature. This guide aims to fill this knowledge gap by providing a detailed technical overview based on available data from closely related analogs and established methodologies for characterizing 5-HT2A receptor agonists.

Quantitative Pharmacological Data

| Compound | Receptor | Assay Type | Value | Units | Reference |

| 4-propyl-2,5-dimethoxyamphetamine | 5-HT2A | Binding Affinity (Ki) | Data not provided | [2] | |

| 5-HT2A | Functional Potency (EC50) | 1-9 | nM | [2] |

Note: The original study presented a range for the EC50 value.

Presumed Mechanism of Action and Signaling Pathways

Like other members of the 2C family, this compound is presumed to exert its primary effects through agonism at the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR).[3] Activation of the 5-HT2A receptor by an agonist like this compound is expected to initiate a canonical intracellular signaling cascade through the Gq/G11 protein. This pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[4]

Signaling Pathway Diagram

Caption: Presumed 5-HT2A receptor signaling cascade initiated by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments that would be necessary to fully characterize the pharmacology of this compound.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This assay determines the binding affinity (Ki) of this compound for the 5-HT2A receptor.

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

-

Cells are grown to 80-90% confluency, harvested, and homogenized in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet containing the cell membranes is resuspended in fresh assay buffer.

-

-

Binding Assay Protocol:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

50 µL of cell membrane preparation.

-

50 µL of radioligand (e.g., [3H]ketanserin or [125I]DOI) at a concentration near its Kd.

-

50 µL of competing ligand (this compound) at various concentrations.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM spiperone).

-

-

The plate is incubated for 60 minutes at room temperature.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Filters are washed three times with ice-cold assay buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data is analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Inositol Phosphate (IP) Accumulation Assay for Functional Activity

This assay measures the functional potency (EC50) and efficacy of this compound by quantifying the accumulation of inositol phosphates, a downstream product of 5-HT2A receptor activation.

-

Cell Culture and Labeling:

-

HEK 293 cells stably expressing the human 5-HT2A receptor are seeded in 24-well plates.

-

Cells are incubated overnight in inositol-free DMEM containing [3H]myo-inositol (1 µCi/mL) to label the cellular phosphoinositide pools.

-

-

IP Accumulation Assay Protocol:

-

After labeling, cells are washed with serum-free DMEM.

-

Cells are pre-incubated with assay medium containing LiCl (10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Cells are then stimulated with various concentrations of this compound for 60 minutes at 37°C.

-

The reaction is terminated by the addition of ice-cold perchloric acid (0.5 M).

-

The cell lysates are neutralized with KOH.

-

The [3H]inositol phosphates are separated from free [3H]inositol by anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

The eluted [3H]IPs are quantified by liquid scintillation counting.

-

Data is analyzed using non-linear regression to determine the EC50 and maximal response (Emax).

-

Experimental Workflow: IP Accumulation Assay

Caption: Workflow for an inositol phosphate accumulation assay.

Conclusion

While direct in vitro studies on this compound are currently lacking, the available data on structurally related 4-alkyl-2,5-dimethoxyamphetamines strongly suggest that this compound is a potent agonist at the 5-HT2A receptor. The technical protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to undertake a thorough in vitro characterization of this compound. Such studies are crucial for understanding the full pharmacological profile of this compound and for the rational design of future psychoactive and therapeutic agents. Further research is warranted to definitively determine the binding affinities, functional potencies, and potential for biased agonism of this compound at the 5-HT2A receptor and other serotonin receptor subtypes.

References

- 1. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Neurochemical Profile of 2C-iP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neurochemical effects of 2-(2,5-dimethoxy-4-isopropylphenyl)ethanamine (2C-iP), a synthetic phenethylamine. While specific quantitative pharmacological data for this compound is limited in publicly accessible literature, this document synthesizes available information on the broader 2C-x family of compounds and closely related analogs to infer the likely neurochemical profile of this compound. The primary mechanism of action for the 2C-x series is agonism at serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype, which is believed to mediate their psychedelic effects. This guide presents comparative in vitro receptor affinity and functional activity data for structurally similar compounds, outlines detailed experimental protocols for key assays, and provides visualizations of the relevant signaling pathways to support further research and drug development efforts.

Introduction

This compound is a member of the 2C family of psychedelic phenethylamines, first synthesized by Alexander Shulgin. These compounds are characterized by methoxy groups at the 2 and 5 positions of the benzene ring and a lipophilic substituent at the 4 position. The nature of the 4-position substituent significantly influences the potency and duration of action. Like other members of the 2C family, the psychedelic effects of this compound are primarily attributed to its interaction with the serotonin 5-HT₂ₐ receptor. Understanding the detailed neurochemical profile of this compound is crucial for elucidating its mechanism of action and potential therapeutic or toxicological implications.

In Vitro Pharmacology

One study by Nichols and colleagues indicated that 2C-iBu (4-isobutyl-2,5-dimethoxyphenethylamine) is a more potent and efficacious serotonin 5-HT₂ₐ receptor agonist than several other 2C drugs, including this compound.[2][3][4][5] This suggests that this compound possesses significant activity at this receptor, though with a comparatively lower potency than its isobutyl analog.

For comparative purposes, the following tables summarize the receptor binding affinities (Kᵢ) and functional activities (EC₅₀) for closely related 2C-x compounds.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of Selected 2C-x Compounds

| Compound | 5-HT₂ₐ | 5-HT₂C | 5-HT₁ₐ |

| 2C-B | 13 ± 3 | 47 ± 11 | >10,000 |

| 2C-E | 11 ± 2 | 52 ± 13 | >10,000 |

| 2C-I | 8 ± 1 | 42 ± 5 | >10,000 |

| 2C-P | 5 ± 1 | 39 ± 9 | >10,000 |

Data for 2C-x compounds are indicative and sourced from comparative studies. Specific values for this compound are not available.

Table 2: Functional Activity (EC₅₀, nM) at Serotonin Receptors for Selected 2C-x Compounds

| Compound | 5-HT₂ₐ (Ca²⁺ flux) | 5-HT₂C (IP₁ accumulation) |

| 2C-B | 1.6 | 4.1 |

| 2C-E | 1.0 | 5.0 |

| 2C-I | 1.2 | 4.5 |

| 2C-P | 0.8 | 3.5 |

Data for 2C-x compounds are indicative and sourced from comparative studies. Specific values for this compound are not available.

Signaling Pathways

The primary molecular target of this compound is the serotonin 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR).[1][6][7][8][9][10] Activation of the 5-HT₂ₐ receptor initiates a signaling cascade through the Gq/G₁₁ protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium (Ca²⁺). These downstream signaling events are believed to be responsible for the profound effects on perception and cognition associated with psychedelic compounds.

Effects on Dopaminergic Systems

Some studies on 2C-x compounds have suggested a potential for indirect effects on the dopamine system. For instance, 2C-P has been shown to decrease the expression of the dopamine transporter (DAT) and increase its phosphorylation in the nucleus accumbens of rodents.[10] This could lead to increased extracellular dopamine levels and may contribute to the reinforcing properties observed for some compounds in this class. While direct evidence for this compound is lacking, it is plausible that it may share some of these properties. Further investigation through in vivo microdialysis is warranted to confirm these effects.

Experimental Protocols

Radioligand Binding Assay (for Kᵢ Determination)

This protocol outlines a general method for determining the binding affinity of a test compound (e.g., this compound) for a specific receptor (e.g., human 5-HT₂ₐ).

-

Membrane Preparation:

-

Culture cells stably expressing the human 5-HT₂ₐ receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ), and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known competing ligand (e.g., unlabeled ketanserin).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. 2C-iBu - Wikipedia [en.wikipedia.org]

- 3. Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blossomanalysis.com [blossomanalysis.com]

- 5. Constitutive Activity of the Serotonin2C Receptor Inhibits In Vivo Dopamine Release in the Rat Striatum and Nucleus Accumbens | Journal of Neuroscience [jneurosci.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 9. msudenver.edu [msudenver.edu]

- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Receptor Binding Affinity of 2,5-dimethoxy-4-isopropylphenethylamine (2C-iP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of the psychedelic phenethylamine 2C-iP. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental methodologies, and visual representations of key biological processes associated with this compound.

Core Concepts in Receptor Binding Affinity

The interaction of a ligand, such as this compound, with a receptor is quantified by its binding affinity. This is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher binding affinity.[1] Functional activity, the ability of the ligand to elicit a biological response upon binding, is often quantified by the half-maximal effective concentration (EC50).

Receptor Binding Profile of this compound and Analogs

Quantitative data on the receptor binding affinity and functional activity of this compound and its structurally related analogs are summarized below. The primary targets for the 2C-X series of compounds are the serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is believed to mediate their psychedelic effects.[2][3][4]

| Compound | Receptor | Ki (nM) | EC50 (nM) | Efficacy (%) | Reference |

| 2C-P | 5-HT2A | 26 ± 4 | 14 ± 4 | 86 ± 3 | Rickli et al., 2015 |

| 5-HT2B | 120 ± 20 | 100 ± 20 | 85 ± 4 | Rickli et al., 2015 | |

| 5-HT2C | 49 ± 11 | 37 ± 11 | 91 ± 4 | Rickli et al., 2015 | |

| 5-HT1A | >10,000 | - | - | Rickli et al., 2015 | |

| D1 | >10,000 | - | - | Rickli et al., 2015 | |

| D2 | >10,000 | - | - | Rickli et al., 2015 | |

| D3 | >10,000 | - | - | Rickli et al., 2015 | |

| α1A | 1,400 ± 300 | - | - | Rickli et al., 2015 | |

| H1 | >10,000 | - | - | Rickli et al., 2015 | |

| SERT | 6,500 ± 1,100 | - | - | Rickli et al., 2015 | |

| DAT | >10,000 | - | - | Rickli et al., 2015 | |

| NET | >10,000 | - | - | Rickli et al., 2015 | |

| TAAR1 (rat) | 1,100 ± 100 | - | - | Rickli et al., 2015 | |

| DOiP | 5-HT2A | 61 ± 14 | 110 ± 10 | 69 ± 2 | Luethi et al., 2018 |

| 5-HT2B | 4,200 ± 1,500 | >10,000 | - | Luethi et al., 2018 | |

| 5-HT2C | 380 ± 50 | 1,100 ± 100 | 66 ± 3 | Luethi et al., 2018 | |

| 5-HT1A | >10,000 | - | - | Luethi et al., 2018 |

Note: 2C-P (2,5-dimethoxy-4-propylphenethylamine) is a close structural analog of this compound. DOiP (2,5-dimethoxy-4-isopropylamphetamine) is the amphetamine analog of this compound. Data for these compounds are presented as the closest available approximations for the receptor binding profile of this compound.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the determination of receptor binding affinity and functional activity.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the target human receptor.

-

A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Test compound (e.g., this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Preparation: A reaction mixture is prepared in 96-well plates containing the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Calcium Flux Assay for 5-HT2A Receptor)

Objective: To determine the functional potency (EC50) and efficacy of a test compound at a Gq-coupled receptor like 5-HT2A.

Materials:

-

HEK 293 cells expressing the human 5-HT2A receptor.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer.

-

Test compound (e.g., this compound).

-

A fluorescence plate reader.

Procedure:

-

Cell Culture: HEK 293 cells expressing the 5-HT2A receptor are cultured in 96-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: The test compound at various concentrations is added to the wells.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the change in fluorescence, which corresponds to the intracellular calcium concentration, is measured over time.

-

Data Analysis: The data are analyzed to generate concentration-response curves, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and the efficacy (the maximal response relative to a reference full agonist) are determined.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: 5-HT2A Receptor Activation

Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.

References

- 1. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

Methodological & Application

Analytical Techniques for the Identification of 2,5-dimethoxy-4-isopropylphenethylamine (2C-iP)

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-dimethoxy-4-isopropylphenethylamine (2C-iP) is a synthetic phenethylamine with psychedelic properties. As a member of the 2C family of designer drugs, its identification and quantification are of significant interest in forensic toxicology, clinical chemistry, and pharmaceutical research. This document provides detailed application notes and experimental protocols for the analytical identification and quantification of this compound using various instrumental techniques.

Analytical Techniques Overview

The primary analytical techniques for the identification and quantification of this compound and related compounds include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and structural elucidation.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of this compound and related phenethylamines using various analytical methods. It is important to note that specific values may vary depending on the instrumentation, matrix, and validation protocol.

| Analytical Technique | Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Reference |

| LC-MS/MS | General NPS | Whole Blood | 0.25–25 ng/mL | - | - | [1] |

| LC-MS/MS | General NPS | Hair | - | 0.001–0.1 ng/mg | - | [2] |

| LC-MS/MS | 2C-E | Urine | 1–1000 ng/mL | - | 1 ng/mL | [3] |

NPS: Novel Psychoactive Substances

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification of this compound, particularly in seized drug samples and biological matrices. Due to the polar nature of the primary amine group, derivatization is often employed to improve chromatographic peak shape and thermal stability.

a. Sample Preparation (Blood/Plasma)

-

To 1 mL of blood or plasma, add an appropriate internal standard.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., n-butyl chloride) under basic conditions (e.g., sodium carbonate buffer, pH 9.5).

-

Vortex the mixture for 10 minutes and centrifuge at 3000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate) for derivatization.

b. Derivatization

-

To the reconstituted extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for trimethylsilylation or heptafluorobutyric acid anhydride (HFBA) for acylation.

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before GC-MS analysis.

c. GC-MS Instrumental Parameters

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5MS or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Mode: Splitless, 1 µL injection volume.

-

Inlet Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 300°C.

-

Hold: 5 minutes at 300°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

d. Expected Mass Spectra

The mass spectrum of derivatized this compound will show characteristic fragments. For the heptafluorobutyryl (HFB) derivative, key fragments would be expected from the cleavage of the ethylamine side chain and the aromatic moiety. The mass spectrum of this compound HFB can be found in spectral databases.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in biological fluids without the need for derivatization.

a. Sample Preparation (Urine)

-

To 1 mL of urine, add an appropriate deuterated internal standard.

-

Dilute the sample with 1 mL of mobile phase A.

-

Vortex and centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

b. LC-MS/MS Instrumental Parameters

-

LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Initial: 5% B.

-

Linear gradient to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions need to be determined by infusing a standard of this compound. Likely precursor ion would be the protonated molecule [M+H]+.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for complete characterization.

a. Sample Preparation

-

Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆).

-

Transfer the solution to a 5 mm NMR tube.

b. NMR Instrumental Parameters

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

-

Reference: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

c. Expected Spectral Features

-

¹H NMR: Signals corresponding to the aromatic protons, methoxy groups, the isopropyl group (a doublet for the methyls and a septet for the methine proton), and the ethylamine side chain protons.

-

¹³C NMR: Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, methoxy carbons, isopropyl carbons, and the ethylamine side chain carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the this compound molecule.

a. Sample Preparation

-

For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

b. FTIR Instrumental Parameters

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

c. Expected Spectral Features

-

N-H stretching: Around 3300-3400 cm⁻¹ (primary amine).

-

C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

-

C=C stretching (aromatic): Around 1500-1600 cm⁻¹.

-

C-O stretching (methoxy groups): Around 1000-1300 cm⁻¹.

-

N-H bending: Around 1600 cm⁻¹.

Visualizations

References

Application Note: Analysis of 2C-iP by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of 2-(4-iodo-2,5-dimethoxyphenyl)-N-(propan-2-yl)ethan-1-amine (2C-iP), a substituted phenethylamine, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the amine group, a derivatization step is crucial for improving the chromatographic resolution and thermal stability of the analyte. This document outlines the procedures for sample preparation, derivatization, GC-MS analysis, and data interpretation. Representative quantitative data and expected fragmentation patterns are also presented.

Introduction